molecular formula C22H20N2O3 B10983781 methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10983781
M. Wt: 360.4 g/mol
InChI Key: AMTVLFQBDWJTTO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound contains a pyrrole ring fused with an indole ring, which is further substituted with a methyl group and a carboxylate ester. The presence of the indole moiety suggests potential biological activity due to its prevalence in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes:

    Heterocyclic Synthesis: One common synthetic route involves the construction of the pyrrole and indole rings followed by their fusion. Various methods, such as Paal-Knorr or Hantzsch synthesis, can be employed for pyrrole formation. The indole ring can be synthesized via Fischer indole synthesis or other indole-forming reactions.

    Substitution Reactions: The methyl and phenyl substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production:

  • Unfortunately, specific industrial-scale methods for producing this compound are not widely documented. research laboratories often synthesize it for further investigations.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the indole nitrogen or the pyrrole nitrogen, leading to various oxidation states.

    Reduction: Reduction of the carbonyl group (2-oxo) could yield the corresponding alcohol.

    Substitution: The phenyl group can participate in substitution reactions (e.g., halogenation, nitration).

    Reagents and Conditions: Common reagents include Lewis acids/bases, oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and strong acids/bases.

    Major Products: The specific products depend on reaction conditions and regioselectivity.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential anticancer, anti-inflammatory, or antimicrobial properties.

    Biological Studies: It may serve as a fluorescent probe or ligand for biological targets.

    Materials Science: Its unique structure could inspire novel materials or sensors.

Mechanism of Action

    Targets: The compound likely interacts with cellular receptors, enzymes, or proteins due to its structural complexity.

    Pathways: Investigating its effects on signaling pathways (e.g., MAPK, PI3K/Akt) is crucial.

Comparison with Similar Compounds

    Uniqueness: The combination of pyrrole, indole, and ester functionalities sets it apart.

    Similar Compounds: Related compounds include other pyrrole-indole hybrids, such as tryptophan derivatives and natural alkaloids.

Remember, this compound’s potential lies in its intricate structure and diverse applications

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H20N2O3/c1-12-8-10-14(11-9-12)20-19(17(13(2)23-20)22(26)27-3)18-15-6-4-5-7-16(15)24-21(18)25/h4-11,18,23H,1-3H3,(H,24,25)

InChI Key

AMTVLFQBDWJTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)OC)C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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